molecular formula C9H14ClN3O2S B4973792 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole

4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole

Numéro de catalogue B4973792
Poids moléculaire: 263.75 g/mol
Clé InChI: ILUQUVKDRHJYNG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole (known as CP-690,550) is a small molecule drug that was developed by Pfizer for the treatment of autoimmune diseases. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a critical role in the signaling pathway of various cytokines that are involved in the immune response. CP-690,550 has been shown to be effective in the treatment of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

Mécanisme D'action

CP-690,550 is a selective inhibitor of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which is a non-receptor tyrosine kinase that is involved in the signaling pathway of various cytokines, such as interleukins and interferons. 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole plays a critical role in the differentiation and proliferation of immune cells, and its inhibition leads to a reduction in the production of pro-inflammatory cytokines. This results in a decrease in the immune response and a subsequent reduction in the symptoms of autoimmune diseases.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-2 and interferon-gamma, in patients with autoimmune diseases. This leads to a decrease in the activation of T-cells and a subsequent reduction in the symptoms of the disease. In addition, CP-690,550 has been shown to have a favorable safety profile, with no significant adverse effects reported in clinical trials.

Avantages Et Limitations Des Expériences En Laboratoire

CP-690,550 is a potent and selective inhibitor of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole, which makes it an ideal tool for studying the role of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole in the immune response. However, its use is limited by its specificity, as it only targets 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole and not other JAK family members. In addition, CP-690,550 has a short half-life and requires frequent dosing, which can be a limitation in long-term experiments.

Orientations Futures

CP-690,550 has shown promise in the treatment of autoimmune diseases, and further research is needed to fully understand its mechanism of action and potential therapeutic applications. Some possible future directions for research include:
1. Investigating the use of CP-690,550 in combination with other immunomodulatory agents to enhance its efficacy.
2. Studying the long-term effects of CP-690,550 on the immune system and its potential impact on the risk of infections and malignancies.
3. Developing new 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole inhibitors with improved pharmacokinetic properties and broader selectivity for other JAK family members.
4. Investigating the use of CP-690,550 in the treatment of other inflammatory conditions, such as asthma and chronic obstructive pulmonary disease.
In conclusion, CP-690,550 is a promising drug for the treatment of autoimmune diseases, and its mechanism of action and potential therapeutic applications warrant further research. Its selective inhibition of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole makes it an ideal tool for studying the role of 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole in the immune response, and its favorable safety profile makes it a promising candidate for clinical use.

Méthodes De Synthèse

The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with pyrrolidine and sulfur dioxide to form the corresponding sulfonamide. This intermediate is then reacted with sodium hydride and methyl iodide to introduce the methyl group at the 5-position of the pyrazole ring. The final step involves the reaction of the intermediate with 4-chloro-3,5-dimethyl-1-(1-pyrrolidinylsulfonyl)-1H-pyrazole to form the active drug.

Applications De Recherche Scientifique

CP-690,550 has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. It has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In addition, CP-690,550 has been investigated for its potential use in the treatment of other autoimmune diseases, such as multiple sclerosis and lupus.

Propriétés

IUPAC Name

4-chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3O2S/c1-7-9(10)8(2)13(11-7)16(14,15)12-5-3-4-6-12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILUQUVKDRHJYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1S(=O)(=O)N2CCCC2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3,5-dimethyl-1-pyrrolidin-1-ylsulfonylpyrazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.